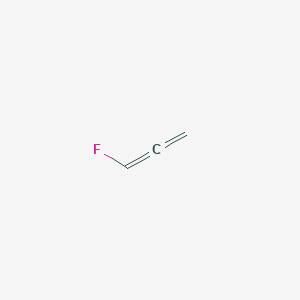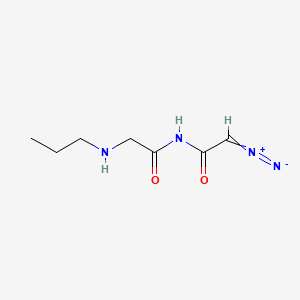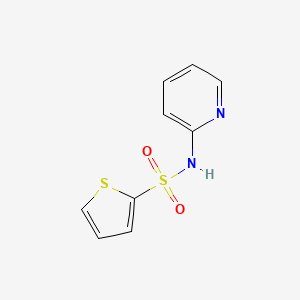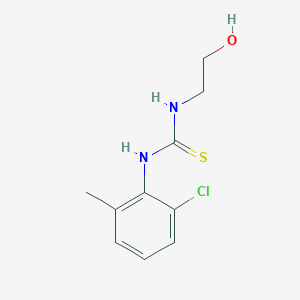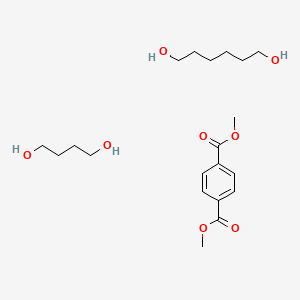
(Ethene-1,1-diyl)bis(triethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethene-1,1-diyl)bis(triethylstannane) is an organotin compound that features two triethylstannane groups attached to a central ethene-1,1-diyl moiety
准备方法
Synthetic Routes and Reaction Conditions
(Ethene-1,1-diyl)bis(triethylstannane) can be synthesized through the reaction of ethene-1,1-diyl with triethylstannane under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where ethene-1,1-diyl is reacted with triethylstannane in the presence of a palladium catalyst and a suitable base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of (ethene-1,1-diyl)bis(triethylstannane) may involve large-scale palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Ethene-1,1-diyl)bis(triethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane groups to their corresponding stannyl hydrides.
Substitution: The triethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used to substitute the triethylstannane groups.
Major Products
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Stannyl hydrides.
Substitution: Compounds with new functional groups replacing the triethylstannane groups.
科学研究应用
(Ethene-1,1-diyl)bis(triethylstannane) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and mechanical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
作用机制
The mechanism by which (ethene-1,1-diyl)bis(triethylstannane) exerts its effects involves the formation and cleavage of carbon-tin bonds. The compound can act as a source of triethylstannyl groups, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the interaction of the triethylstannyl groups with other reactants or catalysts.
相似化合物的比较
Similar Compounds
(Ethene-1,2-diyl)bis(triethylstannane): Similar structure but with a different arrangement of the ethene moiety.
(Ethane-1,2-diyl)bis(triethylstannane): Features an ethane moiety instead of ethene.
(Propane-1,3-diyl)bis(triethylstannane): Contains a propane moiety with triethylstannane groups at the 1 and 3 positions.
Uniqueness
(Ethene-1,1-diyl)bis(triethylstannane) is unique due to its specific arrangement of the ethene-1,1-diyl moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific applications in organic synthesis and materials science that may not be achievable with other similar compounds.
属性
CAS 编号 |
52750-80-8 |
|---|---|
分子式 |
C14H32Sn2 |
分子量 |
437.8 g/mol |
IUPAC 名称 |
triethyl(1-triethylstannylethenyl)stannane |
InChI |
InChI=1S/6C2H5.C2H2.2Sn/c7*1-2;;/h6*1H2,2H3;1H2;; |
InChI 键 |
FTZZMBUOJRMRLH-UHFFFAOYSA-N |
规范 SMILES |
CC[Sn](CC)(CC)C(=C)[Sn](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)

![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)

